Atraton (CAS 1610-17-9) is a methoxy-s-triazine compound primarily utilized as a high-purity analytical reference standard in environmental monitoring, agricultural chemistry, and sensor development . Characterized by the substitution of a methoxy group at the 6-position of the triazine ring—in contrast to the chloro group found in its widely known analog, atrazine—atraton exhibits distinct physicochemical properties, including significantly enhanced aqueous solubility and altered electrochemical behavior. For industrial and laboratory buyers, procuring certified reference material of atraton is essential for calibrating chromatographic instruments, validating the selectivity of solid-phase extraction (SPE) matrices, and benchmarking degradation kinetics in advanced water treatment studies[1].
Attempting to substitute atraton with more common triazines like atrazine or prometon compromises analytical accuracy and process validation [1]. While atrazine shares the same core s-triazine ring, its chloro-substitution renders it vastly less soluble in water, preventing its use as a surrogate in high-concentration aqueous assays without the introduction of interfering organic co-solvents [2]. Furthermore, in chromatographic and sensor-based applications, the methoxy group of atraton dictates unique retention times, molecular imprinting cross-reactivities, and electrochemical reduction potentials[3]. Using a generic or chloro-triazine standard instead of exact atraton fails to accurately map the distinct environmental fate, photolytic degradation pathways, and recovery rates specific to methoxy-triazine contaminants.
Atraton's methoxy substitution drastically alters its hydration thermodynamics compared to chloro-triazines. Quantitative property data shows atraton achieves a water solubility of approximately 1.67 g/L (1670 mg/L) at 25 °C . In stark contrast, atrazine's water solubility is limited to roughly 34.7 mg/L at a similar temperature [1]. This 48-fold increase in solubility allows for the preparation of highly concentrated aqueous stock solutions without the need for organic co-solvents like methanol or DMSO, which can interfere with downstream biological assays or LC-MS matrix effects.
| Evidence Dimension | Water Solubility at 25-26 °C |
| Target Compound Data | 1670 mg/L (Atraton) |
| Comparator Or Baseline | 34.7 mg/L (Atrazine) |
| Quantified Difference | Approx. 48x higher aqueous solubility |
| Conditions | Aqueous solution at 25-26 °C |
Procuring atraton enables the formulation of concentrated, solvent-free aqueous reference standards, eliminating organic solvent interference in sensitive analytical and bioassay workflows.
When developing polarographic or voltammetric sensors for environmental monitoring, the specific alkylamino substitutions on the methoxy-triazine ring influence the reduction potential and detection limits. In differential pulse voltammetry (DPV) using a Britton-Robinson buffer (pH 4.0), atraton demonstrates a limit of detection (LOD) of 1.5 × 10^-8 mol/L [1]. Its closest structural analog, prometon (which features bis-isopropylamino groups instead of atraton's ethyl/isopropyl mix), yields a slightly higher LOD of 2.0 × 10^-8 mol/L under identical conditions [1].
| Evidence Dimension | Limit of Detection (LOD) in Differential Pulse Voltammetry |
| Target Compound Data | 1.5 × 10^-8 mol/L (Atraton) |
| Comparator Or Baseline | 2.0 × 10^-8 mol/L (Prometon) |
| Quantified Difference | 25% lower (more sensitive) detection limit for Atraton |
| Conditions | Britton-Robinson buffer (pH 4.0) at mercury electrodes |
For sensor manufacturers and analytical labs, atraton provides a more sensitive baseline standard for calibrating electrochemical equipment targeting methoxy-triazines.
Atraton is a critical negative control and cross-reactivity standard when validating atrazine-selective extraction matrices. Molecularly imprinted polymers (MIPs) designed using dummy templates for atrazine exhibit high retention factors for chloro-triazines (like atrazine and simazine) due to specific hydrogen bonding and basicity profiles[1]. However, these same MIPs show significantly reduced retention for methoxy-triazines like atraton and methylthio-triazines like ametryn [1]. Procuring atraton allows developers to quantitatively prove the group-selectivity and exclusion efficiency of their proprietary sorbents.
| Evidence Dimension | Chromatographic Retention / Binding Affinity on Atrazine-MIPs |
| Target Compound Data | Low retention (Methoxy-triazine exclusion) |
| Comparator Or Baseline | High retention (Chloro-triazine inclusion) |
| Quantified Difference | Measurably lower retention factor for methoxy-triazines compared to chloro-triazines |
| Conditions | Liquid chromatography evaluation on trialkylmelamine-imprinted polymers |
Procuring atraton is mandatory for QA/QC laboratories needing to validate the target specificity and cross-reactivity limits of commercial atrazine solid-phase extraction (SPE) cartridges.
Due to its exceptional water solubility (1670 mg/L) compared to chloro-triazines, atraton is the ideal choice for preparing high-concentration, solvent-free aqueous reference standards. This is particularly valuable in biological assays or LC-MS workflows where organic co-solvents would cause matrix suppression or biological interference .
With a proven differential pulse voltammetry detection limit of 1.5 × 10^-8 mol/L, atraton serves as a highly sensitive calibration standard for environmental monitoring equipment. It is preferred over prometon when establishing the absolute baseline sensitivity of polarographic sensors targeting methoxy-triazine contaminants [1].
Atraton is an essential procurement item for laboratories validating the specificity of atrazine-targeted molecularly imprinted polymers (MIPs) and SPE columns. Its distinct methoxy group ensures it acts as a reliable cross-reactivity benchmark to prove that a sorbent successfully discriminates between chloro- and methoxy-triazines[2].
Irritant